molecular formula C₂₃H₂₄D₃NO₅ B1162161 N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH

N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH

Cat. No.: B1162161
M. Wt: 400.48
Attention: For research use only. Not for human or veterinary use.
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Description

N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH is a deuterated, protected amino acid derivative critical for peptide synthesis. Its structure features:

  • Fmoc protection (9-fluorenylmethyloxycarbonyl) on the α-amino group, enabling stepwise solid-phase peptide synthesis (SPPS) with piperidine deprotection .
  • OtBu (tert-butyl ether) protection on the β-hydroxyl group of threonine, providing acid stability during SPPS .
  • Deuterium substitution at the 4,4,4 positions (Cγ methyl group), which replaces three hydrogens with deuterium. This isotopic labeling enhances metabolic stability and alters physicochemical properties such as NMR spectral profiles .

The compound is classified as a non-natural amino acid derivative and is primarily used in pharmaceutical research for synthesizing deuterated peptides with improved pharmacokinetic profiles .

Properties

Molecular Formula

C₂₃H₂₄D₃NO₅

Molecular Weight

400.48

Synonyms

Fmoc-D-Thr(But)-4,4,4-d3-OH;  O-(1,1-dimethylethyl)-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-D-Threonine)-4,4,4-d3

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below highlights key differences between N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH and structurally related compounds:

Compound Name Structural Features Protection Groups Key Applications Stability/Solubility Data
This compound D-threonine backbone; Cγ-deuterated methyl group; β-OtBu protection Fmoc (α-amine), OtBu (β-OH) Deuterated peptide synthesis; metabolic stability studies High solubility in DMF; stable under SPPS conditions
Fmoc-D-allo-Thr(tBu)-OH D-allo-threonine (stereochemistry at Cβ differs); β-OtBu protection Fmoc (α-amine), OtBu (β-OH) Conformational studies; synthesis of peptides with altered β-branching Comparable solubility to non-allo forms; 99% purity by HPLC
Fmoc-D-Glu(OtBu)-OH·H₂O Glutamic acid backbone; dual γ-OtBu protection Fmoc (α-amine), OtBu (γ-COOH) Introduction of glutamic acid residues in SPPS 99.7% HPLC purity; soluble in methanol and DMF
Fmoc-D-Phe(4-CF₃)-OH Phenylalanine with 4-CF₃ substitution Fmoc (α-amine) Peptide inhibitors for protein-protein interactions Soluble in DMSO (10 mM)
Fmoc-L-Dab(Alloc)-OH L-2,4-diaminobutyric acid (Dab); γ-Alloc (allyloxycarbonyl) protection Fmoc (α-amine), Alloc (γ-NH₂) Orthogonal protection strategies; synthesis of branched peptides Requires Pd-mediated deprotection
Fmoc-Lys(tBuO-Ara-Glu(AEEA-AEEA)-OtBu)-OH Lysine with complex side-chain modifications Fmoc, tBu, AEEA linkers Tirzepatide intermediates; multistep SPPS High solubility in polar solvents; acid-stable

Key Differentiators

Deuterium Substitution: The deuterated methyl group in this compound reduces metabolic degradation rates compared to non-deuterated analogs, as seen in deuterated drug candidates like deutetrabenazine . Deuterium introduces isotopic effects in NMR, simplifying structural elucidation (e.g., distinct ²H signals absent in Fmoc-D-allo-Thr(tBu)-OH) .

Stereochemical Variations :

  • The D-allo-threonine configuration (e.g., Fmoc-D-allo-Thr(tBu)-OH) alters peptide backbone conformation, affecting receptor binding and enzymatic stability .

Protection Group Strategies :

  • OtBu protection requires mild acidic conditions (e.g., TFA) for deprotection, whereas Alloc (allyloxycarbonyl) in Fmoc-L-Dab(Alloc)-OH necessitates Pd-catalyzed removal .

Solubility and Purity :

  • This compound shares high solubility in DMF with Fmoc-D-Glu(OtBu)-OH·H₂O, but its deuterated side chain may slightly reduce polarity .

Preparation Methods

Deuterium Incorporation Methods

Deuteration at the β-methyl group is achieved through two primary routes:

Deuterated Precursor Approach

  • Starting Material : CD3_3-containing aldehydes (e.g., CD3_3CHO) in asymmetric aldol reactions with glycine derivatives.

  • Mechanism : Catalytic asymmetric aldol addition using proline-based organocatalysts yields D-threonine-4,4,4-d3 with >90% enantiomeric excess (ee).

Post-Synthetic Isotopic Exchange

  • Conditions : Treatment of non-deuterated threonine with D2_2O under acidic (HCl/D2_2O, 100°C) or basic (NaOD/D2_2O, 80°C) conditions.

  • Efficiency : Limited to 60–70% deuteration due to steric hindrance at the β-methyl group.

Comparative Analysis of Deuteration Methods

MethodDeuterium SourceYield (%)Deuteration (%)Stereocontrol
Deuterated AldehydeCD3_3CHO85>99High (90% ee)
Isotopic ExchangeD2_2O7060–70Moderate

Stepwise Preparation Methods

Asymmetric Aldol Reaction

  • Reagents : Glycine ethyl ester, CD3_3CHO, L-proline catalyst (20 mol%), THF, −20°C.

  • Reaction :

    Glycine ester+CD3CHOL-proline(2S,3R)-D-threonine-4,4,4-d3 ethyl ester\text{Glycine ester} + \text{CD}_3\text{CHO} \xrightarrow{\text{L-proline}} (2S,3R)\text{-D-threonine-4,4,4-d3 ethyl ester}
  • Hydrolysis : 6 M HCl, 110°C, 12 h to yield free amino acid.

Resolution of Racemates

  • Enzymatic Resolution : Porcine kidney acylase selectively hydrolyzes L-enantiomers, isolating D-threonine-4,4,4-d3.

OtBu Protection of β-Hydroxyl Group

  • Reagents : tert-Butyl chloride, DMAP, DMF, 0°C.

  • Reaction :

    D-Threonine-4,4,4-d3+tBuClDMAPD-Thr(OtBu)-4,4,4-d3\text{D-Threonine-4,4,4-d3} + \text{tBuCl} \xrightarrow{\text{DMAP}} \text{D-Thr(OtBu)-4,4,4-d3}
  • Yield : 92% (by 1^1H NMR).

Fmoc Protection of α-Amino Group

  • Reagents : Fmoc-OSu (Fmoc-N-hydroxysuccinimide), NaHCO3_3, DMF, rt.

  • Reaction :

    D-Thr(OtBu)-4,4,4-d3+Fmoc-OSuN-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH\text{D-Thr(OtBu)-4,4,4-d3} + \text{Fmoc-OSu} \rightarrow \text{this compound}
  • Purification : Reverse-phase HPLC (C18 column, 70% MeCN/H2_2O).

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • 1^1H NMR (400 MHz, CDCl3_3) : Absence of β-methyl protons (δ 1.2 ppm) confirms deuteration.

  • 13^{13}C NMR : CD3CD_3 resonance at δ 22.1 ppm (q, JCDJ_{C-D} = 19 Hz).

Mass Spectrometry (MS)

  • ESI-MS : [M+H]+^+ m/z 400.48 (calc. 400.48).

  • Isotopic Purity : >98% D3_3 by high-resolution MS.

Challenges and Optimization

Stereochemical Integrity

  • Racemization Risk : Fmoc protection under basic conditions may epimerize the α-carbon. Using low temperatures (0°C) and short reaction times minimizes racemization (<2%).

Deuterium Loss During Protection

  • Mitigation : Avoid protic solvents (e.g., H2_2O) during OtBu protection to prevent H/D exchange .

Q & A

Q. What are the critical considerations for handling and storing N-Fmoc-D-Thr(OtBu)-4,4,4-d3-OH in solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :
    • Storage : Store at -80°C for long-term stability (up to 6 months) or -20°C for short-term use (1 month). Avoid repeated freeze-thaw cycles to prevent decomposition .
    • Solubility : Dissolve in DMSO (100 mg/mL, 170.73 mM) with sonication (37°C water bath) to ensure homogeneity. Alternative solvents like DMF may require optimization based on peptide sequence compatibility .
    • Handling : Use anhydrous conditions to prevent hydrolysis of the tert-butyl (OtBu) and Fmoc protecting groups. Monitor purity via HPLC (>98%) and confirm identity by LC-MS .

Q. How does the deuterated 4,4,4-d3 modification influence the compound’s behavior in SPPS?

  • Methodological Answer :
    • The deuterium atoms at the β-carbon reduce steric hindrance compared to protiated analogs, potentially improving coupling efficiency in sterically demanding sequences. However, isotopic effects may alter reaction kinetics, requiring extended coupling times (e.g., 1.5–2 hours with HATU/DIPEA) .
    • Analytical Utility : Deuterium labeling aids in tracking incorporation via mass spectrometry (e.g., +3 Da shift) or distinguishing signals in NMR (e.g., simplified 1H spectra due to reduced splitting) .

Q. What purification strategies are recommended for peptides incorporating this compound?

  • Methodological Answer :
    • Use reverse-phase HPLC with a C18 column and gradient elution (0.1% TFA in water/acetonitrile). The deuterated moiety may slightly increase hydrophobicity, requiring adjustment of acetonitrile gradients by 2–5% .
    • Confirm deuteration levels via high-resolution mass spectrometry (HRMS) and ensure removal of truncated sequences by comparing experimental vs. theoretical isotopic distributions .

Advanced Research Questions

Q. How can researchers resolve contradictions in coupling efficiency between deuterated and non-deuterated Thr derivatives?

  • Methodological Answer :
    • Kinetic Analysis : Perform time-resolved monitoring of coupling reactions using in situ FT-IR to track Fmoc deprotection rates. Deuterated derivatives may exhibit slower kinetics due to isotopic mass effects .
    • Side Reaction Mitigation : If racemization is observed (e.g., via Marfey’s analysis), optimize activation reagents (e.g., switch from HATU to COMU) or reduce reaction temperatures to 0–4°C .

Q. What role does the OtBu group play in stabilizing this compound during acidic cleavage in SPPS?

  • Methodological Answer :
    • The tert-butyl group provides acid-labile protection for the hydroxyl group, enabling selective removal with TFA (e.g., 95% TFA/2.5% H2O/2.5% TIS for 2 hours). The deuterated β-carbon does not interfere with cleavage kinetics .
    • Stability Testing : Compare cleavage times for deuterated vs. non-deuterated analogs using LC-MS to confirm equivalent deprotection efficiency. Adjust TFA exposure if deuterium-induced steric effects delay cleavage .

Q. How can isotopic labeling with 4,4,4-d3-Thr enhance structural studies of peptides?

  • Methodological Answer :
    • NMR Spectroscopy : Deuteration simplifies 2D-NMR spectra (e.g., NOESY) by reducing 1H-1H coupling networks near the β-carbon. This aids in resolving overlapping signals in crowded regions (e.g., 1.0–1.5 ppm) .
    • Dynamic Studies : Use deuterium isotope effects to probe conformational flexibility in solution. For example, compare hydrogen-deuterium exchange rates (HDX-MS) to identify regions stabilized by deuteration .

Q. What analytical methods validate the stereochemical integrity of this compound during synthesis?

  • Methodological Answer :
    • Chiral HPLC : Use a Chirobiotic T column with a hexane/isopropanol gradient to confirm the D-configuration. Compare retention times with authentic standards .
    • Circular Dichroism (CD) : Analyze the peptide’s CD spectrum post-synthesis. Deviations in peak intensity at 220–230 nm may indicate racemization at the Thr residue .

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